molecular formula C21H26N2O3S B5487502 N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide

N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B5487502
M. Wt: 386.5 g/mol
InChI Key: PSLTVLBHABBFJD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as ABT-639, is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is found in sensory neurons and plays a crucial role in pain sensation. ABT-639 has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide works by binding to the TRPV1 ion channel and blocking its activity. This ion channel is involved in the transmission of pain signals from sensory neurons to the central nervous system. By inhibiting TRPV1, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be highly selective for the TRPV1 ion channel, with little or no activity against other ion channels. It has also been shown to have a long half-life in the body, making it suitable for once-daily dosing. In preclinical studies, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be well-tolerated and to have a low potential for toxicity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide is its high selectivity for the TRPV1 ion channel, which allows for more precise targeting of pain pathways. However, one limitation is that it may not be effective in all types of pain, as there may be other pain pathways that are not affected by TRPV1 inhibition.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide. One area of interest is in combination therapy, where N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide could be used in combination with other pain medications to enhance their effectiveness. Another area of interest is in the development of new formulations of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, such as extended-release formulations, to improve patient compliance and reduce dosing frequency. Additionally, further research is needed to fully understand the potential limitations and side effects of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, as well as its potential for use in different types of pain.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 2,3-dimethylphenylacetonitrile with 2-methyl-5-nitrobenzenesulfonamide to form the intermediate compound 2,3-dimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide. This intermediate is then reduced with hydrogen gas using a palladium catalyst to form the final product, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain. It has been shown to be effective in preclinical models of inflammatory and neuropathic pain. In addition, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to current opioid-based pain medications.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methyl-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-8-7-9-20(17(15)3)22-21(24)19-14-18(11-10-16(19)2)27(25,26)23-12-5-4-6-13-23/h7-11,14H,4-6,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLTVLBHABBFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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